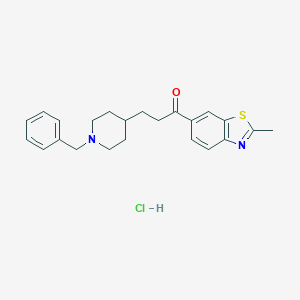
Mebbpp
Description
Mebbpp (3,5-di([2,2'-bipyridin]-6-yl)-4-methylpyrazolate) is a nitrogen-rich polydentate ligand featuring a central pyrazolate ring substituted with two 2,2'-bipyridinyl groups at the 3- and 5-positions and a methyl group at the 4-position (Figure 1). This ligand is integral to coordination chemistry due to its ability to form stable metal complexes, particularly with transition metals like ruthenium and iron. In catalytic applications, this compound has been utilized in the synthesis of the dinuclear ruthenium complex {[Ruᴵᴵ(OH₂)(4-SO₃-py)₂]₂(µ-Mebbp)}⁻, which exhibits water oxidation activity via a water nucleophilic attack (WNA) mechanism at pH 1.0 . The ligand’s rigid structure and strong metal-binding affinity enhance the stability and reactivity of its complexes, making it a valuable candidate for mechanistic studies in artificial photosynthesis and spin-crossover (SCO) materials .
Properties
CAS No. |
149292-56-8 |
|---|---|
Molecular Formula |
C23H27ClN2OS |
Molecular Weight |
415 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1-(2-methyl-1,3-benzothiazol-6-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H26N2OS.ClH/c1-17-24-21-9-8-20(15-23(21)27-17)22(26)10-7-18-11-13-25(14-12-18)16-19-5-3-2-4-6-19;/h2-6,8-9,15,18H,7,10-14,16H2,1H3;1H |
InChI Key |
JCRRTHOBVNDWLU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
Synonyms |
1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one MeBBPP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mebbpp belongs to a class of pyrazolate-based ligands with tunable electronic and steric properties. Below, we compare its structural, functional, and mechanistic characteristics with three analogous compounds: Me₂bpp , btzx , and btix (Table 1).
Table 1: Comparative Analysis of this compound and Structurally Related Ligands
| Compound | Structure | Key Applications | Notable Properties | Research Findings |
|---|---|---|---|---|
| This compound | 3,5-di(bipyridin-6-yl)-4-methylpyrazolate | Water oxidation catalysis | TOFMAX = 50 ± 10 s⁻¹ (Ru complex) ; stabilizes dinuclear Ru centers | Operates via WNA mechanism confirmed by H₂¹⁸O labeling and foot-of-the-wave analysis (FOWA) |
| Me₂bpp | Methyl-substituted pyrazolate with bipyridinyl groups (exact structure unspecified) | SCO materials | TSCO decreases linearly with ligand substitution (T(x) = 304.5 – 170x K) | Dilution with Me₂bpp reduces hysteresis width (ΔT(x) = 17 – 20x K); full SCO transition retained |
| btzx | 1,4-bis(triazol-1-yl)benzene | SCO materials | Exhibits cooperative SCO behavior | Forms Fe(btzx)₃₂ with single SCO transition; substitution with btix introduces new SCO events |
| btix | 1,4-bis(triazol-1-yl)benzoquinoxaline | SCO materials | Alters SCO cooperativity in Fe complexes | Partial substitution with btix (x ≤ 0.5) destabilizes SCO; additional transitions observed |
Structural and Functional Contrasts
Ligand Backbone and Substituents :
- This compound’s pyrazolate core with bipyridinyl arms provides a planar, π-conjugated framework ideal for stabilizing high-valent metal centers in catalysis . In contrast, Me₂bpp (a methylated derivative) and the triazole-based ligands (btzx/btix) prioritize flexibility and electronic modulation for SCO behavior .
- The methyl group in this compound enhances steric shielding around the metal center, while substituents in Me₂bpp and btix alter ligand field strength and cooperativity in SCO materials .
Metal Complex Behavior: Catalytic Activity: this compound-Ru complexes achieve a turnover frequency (TOFMAX) of 50 ± 10 s⁻¹ in acidic water oxidation, outperforming many non-precious metal catalysts . This activity is attributed to the ligand’s ability to stabilize Ruᴵᴵᴵ intermediates during the WNA pathway. Spin-Crossover Properties: Me₂bpp and btzx/btix form iron(II) SCO complexes with tunable transition temperatures (TSCO). For example, Fe(Mebpp)₂₋₂ₓ(Me₂bpp)₂ₓ₂ exhibits a linear decrease in TSCO with increasing Me₂bpp content, while hysteresis narrowing suggests reduced cooperativity .
Mechanistic Divergence :
- This compound’s role in catalysis is mechanistically distinct from SCO-active ligands. The WNA mechanism in Ru-Mebbpp involves O–O bond formation via nucleophilic water attack, confirmed by isotopic labeling and FOWA . Conversely, SCO ligands like btzx enable reversible low-spin ⇄ high-spin transitions in Feᴵᴵ complexes, driven by temperature or pressure .
Key Research Insights
- This compound vs. Me₂bpp : While both ligands form stable Feᴵᴵ complexes, this compound’s application in catalysis contrasts with Me₂bpp’s utility in SCO materials. Substituting this compound with Me₂bpp in Fe complexes preserves full SCO transitions but reduces thermal hysteresis, highlighting ligand-dependent cooperativity .
- This compound vs. Triazole Ligands (btzx/btix): Btzx and btix prioritize SCO tunability through ligand alloying, whereas this compound focuses on catalytic efficiency. The triazole ligands’ non-planar structures introduce steric effects that disrupt SCO cooperativity at higher substitution levels (x > 0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


